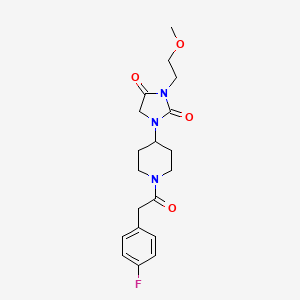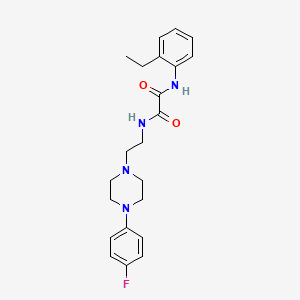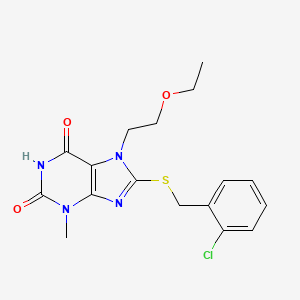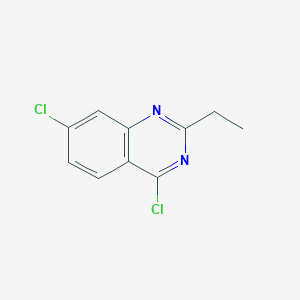
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C32H29N3O5 and its molecular weight is 535.6. The purity is usually 95%.
BenchChem offers high-quality 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Synthesis Methods
- A study by Hikawa et al. (2012) developed a novel method for synthesizing 4-phenylquinazolinones using a palladium-catalyzed domino reaction, which could be relevant for the synthesis of similar compounds like 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Hikawa et al., 2012).
Antimicrobial and Antitubercular Properties
- Research by Asquith et al. (2019) identified novel inhibitors of Mycobacterium tuberculosis (Mtb) within a series of 4-anilinoquinolines and 4-anilinoquinazolines, suggesting potential antitubercular applications for similar compounds (Asquith et al., 2019).
- Saravanan et al. (2015) synthesized derivatives of quinazolin-4(3H)-one, including compounds with structural similarities to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide, which showed potential as antimicrobials (Saravanan et al., 2015).
Cancer Research
- Dehdashti et al. (2013) evaluated a compound structurally related to 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide, for its potential in imaging tumor proliferation in various cancers (Dehdashti et al., 2013).
- Qiao et al. (2015) conducted research on 4-alkoxyquinazoline derivatives containing 1,3,4-oxadiazole, highlighting their potential as anticancer agents, suggesting similar applications for the subject compound (Qiao et al., 2015).
Other Applications
- Al-azawi (2016) studied quinazolin derivatives for their antioxidant properties, indicating possible applications in oxidative stress-related conditions for similar compounds (Al-azawi, 2016).
- Xu et al. (2005) explored the use of related compounds in studying sigma-2 receptors in vitro, which could imply neuroscientific research applications for 4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide (Xu et al., 2005).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to tetrahydroisoquinolines , which are known to interact with a variety of targets in the body, including various receptors and enzymes . .
Mode of Action
Based on its structural similarity to tetrahydroisoquinolines , it may interact with its targets in a similar manner. Tetrahydroisoquinolines typically bind to their targets, causing conformational changes that can affect the function of the target .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Tetrahydroisoquinolines are known to be involved in a variety of biochemical pathways, including those related to neurotransmission and cellular signaling .
Result of Action
Based on its structural similarity to tetrahydroisoquinolines , it may have similar effects, such as modulating neurotransmission or cellular signaling .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide' involves the condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-phenylbenzamide, followed by reduction and acetylation to obtain the final product.", "Starting Materials": [ "6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-phenylbenzamide", "Sodium borohydride", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Condensation of 6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-phenylbenzamide in the presence of acetic acid to form the intermediate product.", "Step 2: Reduction of the intermediate product with sodium borohydride in methanol to obtain the corresponding amine.", "Step 3: Acetylation of the amine with acetic anhydride in the presence of pyridine to form the final product." ] } | |
Numéro CAS |
1189659-39-9 |
Formule moléculaire |
C32H29N3O5 |
Poids moléculaire |
535.6 |
Nom IUPAC |
4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-phenylbenzamide |
InChI |
InChI=1S/C32H29N3O5/c1-21-9-7-8-10-24(21)20-34-27-18-29(40-3)28(39-2)17-26(27)31(37)35(32(34)38)19-22-13-15-23(16-14-22)30(36)33-25-11-5-4-6-12-25/h4-18H,19-20H2,1-3H3,(H,33,36) |
Clé InChI |
VFIVADWGCWIQSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{4-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-2-methylpiperazin-1-yl}propan-2-ol](/img/structure/B2740031.png)


![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)
![N-(2-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2740037.png)

![N-[dibutoxyphosphoryl-(2,5-dimethoxyphenyl)methyl]aniline](/img/structure/B2740041.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2740042.png)
![5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2740045.png)
![N-{1-[3-(2,4-dimethylphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2740046.png)
![N-(1-Oxa-9-thiaspiro[5.5]undecan-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2740047.png)
